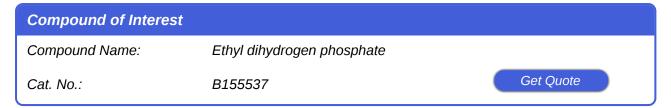


Ethyl Dihydrogen Phosphate: A Technical Guide for Bioactive Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dihydrogen phosphate, a monoalkyl phosphate ester, is emerging as a bioactive chemical of significant interest in biomedical research and drug development. Its role as a phosphoantigen positions it as a potential modulator of immune responses, particularly involving $V\gamma9V\delta2$ T cells. Furthermore, its structural characteristics have led to its investigation as a component in the design of enzyme inhibitors, such as those targeting aldolase. This technical guide provides a comprehensive overview of **ethyl dihydrogen phosphate**, including its chemical properties, detailed protocols for its synthesis and purification, and standardized methods for evaluating its biological activity. The guide also elucidates the known signaling pathways associated with phosphoantigens and presents this information through clear diagrams and structured data to facilitate further research and application.

Chemical and Physical Properties

Ethyl dihydrogen phosphate (CAS: 1623-14-9) is an organophosphate compound with the chemical formula C₂H₇O₄P.[1][2] It is an ester of phosphoric acid and ethanol.[3] The structure consists of a central phosphate group bonded to an ethyl group and two hydroxyl groups, making it a monoester.[3]



Property	Value	Source(s)
Molecular Formula	C ₂ H ₇ O ₄ P	[1]
Molecular Weight	126.05 g/mol	[1]
CAS Number	1623-14-9	[1]
Appearance	Solid powder	[4]
Melting Point	42 °C	[1]
Boiling Point	252.4 °C	
Density	1.447 g/cm ³	
Solubility	Soluble in DMSO	[4]
Storage	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).	[4]

Synthesis and Purification

The synthesis of high-purity **ethyl dihydrogen phosphate** is crucial for obtaining reliable and reproducible results in biological assays. The primary contaminants in the synthesis are often unreacted starting materials and byproducts such as diethyl hydrogen phosphate.[3] The following protocol describes a common method for the synthesis and purification of mono-alkyl phosphates.

Synthesis via Phosphorylation with Pyrophosphoric Acid

This method is advantageous as it theoretically yields one mole of phosphoric acid and one mole of the monoalkyl phosphate, which helps to minimize the formation of the dialkyl phosphate byproduct.[3]

Materials:



- Ethanol (anhydrous)
- Polyphosphoric acid (PPA)
- Benzene (or other suitable organic solvent)
- Deionized water
- Sodium hydroxide (NaOH) solution
- · Hydrochloric acid (HCl) solution
- Hexane

Procedure:

- In a reaction vessel, cool polyphosphoric acid.
- Slowly add anhydrous ethanol dropwise to the cooled polyphosphoric acid with constant stirring. The reaction should be maintained at a low temperature to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.
- The extent of the reaction can be monitored by titrimetric procedures.[5]

Purification Protocol

Procedure:

- Dissolve the crude reaction mixture in benzene or a similar organic solvent.[5]
- Perform multiple extractions with water to remove inorganic acids, such as the co-product orthophosphoric acid.[5]
- Add an aqueous solution of sodium hydroxide to the organic phase to convert the water-insoluble monoalkyl phosphate to the water-soluble dialkali metal monoalkyl phosphate.[5]



- Separate the aqueous phase containing the monoalkyl disodium phosphate from the organic phase.[5]
- Treat the aqueous phase with hydrochloric acid to adjust the pH to approximately 0.5, which will convert the salt back to the monoalkyl phosphate.[5]
- The purified **ethyl dihydrogen phosphate** can then be recovered from the aqueous phase. For a solid product, this may involve extraction and subsequent recrystallization from a solvent like hexane to yield a pure product.[5]

Characterization: The identity and purity of the synthesized **ethyl dihydrogen phosphate** can be confirmed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.[6][7][8]
- Infrared (IR) Spectroscopy: To identify functional groups.[6]
- Elemental Analysis: To determine the elemental composition.
- Titration: To quantify the product.[6]

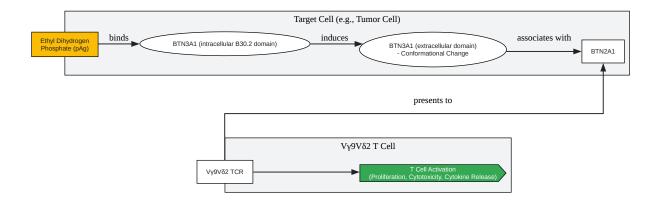
Biological Activity and Mechanism of Action

Ethyl dihydrogen phosphate is recognized as a phosphoantigen, a class of non-peptidic molecules that can stimulate a subset of human T cells.[2][9][10]

Phosphoantigen Signaling Pathway

Phosphoantigens like **ethyl dihydrogen phosphate** are known to activate Vy9V δ 2 T cells, a major subset of y δ T cells in human peripheral blood.[11] This activation is mediated by the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of target cells.[12][13] [14] The intracellular B30.2 domain of BTN3A1 is thought to bind to the phosphoantigen, leading to a conformational change in the extracellular domain of BTN3A1.[12][13] This conformational change is then recognized by the Vy9V δ 2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine production, and cytotoxic activity against target cells, such as tumor cells.[11][12][13]





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Caption: Phosphoantigen signaling pathway via BTN3A1 and $Vy9V\delta2$ T cell activation.

Experimental Protocols for Bioactivity Assessment

While specific quantitative bioactivity data for **ethyl dihydrogen phosphate** is not extensively available in public literature, its potential cytotoxic and pro-apoptotic effects on cancer cells can be evaluated using standardized in vitro assays. The following sections provide detailed protocols for assessing these activities. For illustrative purposes, data from a related compound, 2-amino**ethyl dihydrogen phosphate**, is presented.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:



Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

- Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, Ehrlich Ascites Tumor cells) in a 96well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.[15][16]
- Treatment: Prepare serial dilutions of ethyl dihydrogen phosphate in the appropriate cell culture medium. Add the different concentrations to the wells. Include a vehicle control (medium without the compound).
- Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[15][16]
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]
- Solubilization: Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or an aqueous solution of sodium dodecyl sulfate with HCl) to each well to dissolve the formazan crystals.[15]
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Example Data (for the related compound 2-aminoethyl dihydrogen phosphate):



Cell Line	Time (h)	IC50 (mM)	Source
Ehrlich Ascites Tumor (EAT)	24	45.6	[15]
Murine Fibroblasts (L929) - Normal	24	54.9	[15]
MDA-MB-231 (Triple- Negative Breast Cancer)	-	IC50 value 30 times higher for tumor cells compared to normal cells.	[17]

Apoptosis Assessment using Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for apoptosis assessment using Annexin V/PI staining and flow cytometry.

Detailed Protocol:

- Cell Treatment: Treat cells with ethyl dihydrogen phosphate at concentrations around the determined IC50 value for a specified period.
- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.



- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.

Applications in Drug Development

The bioactive properties of **ethyl dihydrogen phosphate** suggest several potential applications in drug development:

- Immunotherapy: As a phosphoantigen, it could be used to stimulate Vy9Vδ2 T cells for cancer immunotherapy. This could involve direct administration or use in ex vivo expansion of these T cells for adoptive cell therapy.
- Enzyme Inhibition: Its structural similarity to substrates of enzymes like aldolase makes it a
 candidate for the design of specific enzyme inhibitors.[1][18] Aldolase is a potential target in
 cancer therapy, and inhibitors based on the ethyl dihydrogen phosphate scaffold could be
 explored.[19]

Conclusion

Ethyl dihydrogen phosphate is a promising bioactive molecule with potential applications in immunotherapy and as a scaffold for enzyme inhibitor design. This guide provides a foundational resource for researchers by detailing its chemical properties, synthesis, and methods for evaluating its biological effects. The provided protocols and pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this and related compounds. Future research should focus on obtaining specific quantitative data on the bioactivity of ethyl dihydrogen phosphate across various cancer cell lines and in vivo models to fully elucidate its promise as a therapeutic agent.

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